molecular formula C19H19N3O5S B2618505 methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate CAS No. 1260996-23-3

methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate

Cat. No.: B2618505
CAS No.: 1260996-23-3
M. Wt: 401.44
InChI Key: UJSXHOVKFHSMJF-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound, a member of the thienopyrimidine class, is characterized by its unique structure combining a benzoate ester and a thienopyrimidine moiety.

Scientific Research Applications

Chemistry

  • Utilized in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

  • Investigated for potential therapeutic applications, particularly in oncology due to its unique structural properties which may interact with specific biological targets.

Industry

  • Used in the development of specialized materials, including polymers and advanced coatings.

Future Directions

The future research directions could involve further exploration of the therapeutic potential of this compound and its derivatives, particularly their role as PI3K inhibitors for cancer treatment . Additionally, more studies are needed to fully understand their safety profile and mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate typically involves multi-step organic synthesis:

  • Step 1: Thienopyrimidine Core Synthesis

    • Starting materials such as 2-aminothiophene and acetic anhydride undergo cyclization under reflux conditions to form the thienopyrimidine core.

  • Step 2: Propylation

    • The core is then subjected to propylation using a suitable alkylating agent, like propyl bromide, in the presence of a strong base.

  • Step 3: Acylation

    • Following propylation, an acylation reaction is conducted using acetyl chloride, resulting in the acetylated intermediate.

  • Step 4: Coupling with Benzoic Acid Derivative

    • The final step involves coupling the intermediate with methyl 4-aminobenzoate under peptide coupling conditions, typically using reagents like EDCI and HOBt.

Industrial Production Methods

While the above synthetic route is typical for laboratory scale, industrial production might employ more efficient methods, including continuous flow synthesis and microwave-assisted reactions to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate undergoes several types of chemical reactions, including:

  • Oxidation

    • Often involving oxidizing agents such as potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction

    • Typically reduced using agents like lithium aluminum hydride to yield the corresponding alcohols or amines.

  • Substitution

    • Nucleophilic substitution reactions, especially at the benzoate moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride

  • Nucleophiles: Amines, thiols

Major Products

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Alcohols or amines.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action involves the compound's interaction with various molecular targets, including enzymes and receptors. The thienopyrimidine moiety is known to bind to certain kinase enzymes, potentially inhibiting their activity and thereby modulating signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Unique Features

  • The compound's unique combination of a thienopyrimidine core and a benzoate ester provides distinct physicochemical properties and biological activities.

Similar Compounds

  • Thienopyrimidine Derivatives: Compounds such as thienopyrimidine-4-carboxamides.

  • Benzoate Derivatives: Methyl 4-aminobenzoate and its various substituted derivatives.

Properties

IUPAC Name

methyl 4-[[2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-9-21-17(24)16-14(8-10-28-16)22(19(21)26)11-15(23)20-13-6-4-12(5-7-13)18(25)27-2/h4-8,10H,3,9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSXHOVKFHSMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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